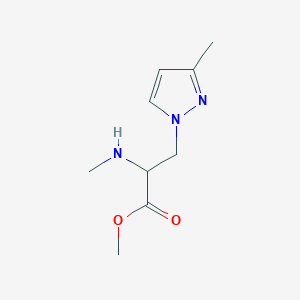

Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Description

Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-containing compound with a methyl ester group and a methylamino side chain. Its structure combines a pyrazole ring (substituted at the 3-position with a methyl group) linked via a propanoate backbone to a methylamino group.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |

InChI Key |

TWZCEZIRKDUQGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C(=O)OC)NC |

Origin of Product |

United States |

Biological Activity

Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, with the CAS number 1342718-61-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 197 Da

- LogP : -2.18 (indicating high polarity)

- Polar Surface Area : 67 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 2

These properties suggest that the compound may exhibit significant interactions with biological molecules, potentially influencing its pharmacokinetics and dynamics.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, may possess anticancer activity. Research focusing on related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation. For instance:

- Mechanism of Action : Pyrazole compounds often act by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

- Case Study : A study demonstrated that a similar pyrazole derivative significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Pyrazole derivatives have been evaluated for their ability to combat bacterial and fungal infections.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

- Case Study : In vitro tests revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also offer neuroprotective benefits.

- Mechanism of Action : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Case Study : Experimental models have shown that pyrazole derivatives can protect against neurodegeneration in conditions such as Alzheimer's disease by inhibiting neuroinflammatory responses .

Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

Ester Group : The methyl ester in the target compound contrasts with the ethyl ester in , which increases lipophilicity, and the benzyl ester in Bn-MPO , which enhances steric bulk.

Pyrazole Substituents : The 3-methyl group in the target compound vs. the 3,5-dimethyl substitution in may alter hydrogen-bonding capacity and crystal packing (see Section 2.3) .

Critical Insights :

- The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl or benzyl esters, impacting shelf life .

- Discontinuation of analogues like suggests challenges in scalability or stability, underscoring the need for optimized synthetic protocols.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s methylamino and pyrazole groups enable diverse hydrogen-bonding motifs, critical for crystal engineering (e.g., N–H···O or N–H···N interactions) . In contrast:

- Bn-MPO lacks amine functionalities, relying on epoxide-oxygen interactions for supramolecular assembly.

Research and Application Gaps

Data Limitations : Exact crystallographic data (e.g., SHELX-refined structures ) for the target compound are absent in the provided evidence, necessitating further structural studies.

Biological Activity: No direct evidence links the target compound to specific bioactivities, unlike its Boc-protected analogue in , which is used for controlled amine functionalization.

Industrial Relevance: Commercial discontinuation of related compounds highlights supply chain challenges, urging exploration of novel synthetic routes (e.g., flow chemistry).

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Reaction: Hydrazine or substituted hydrazines react with β-keto esters or diketones under reflux in methanol or ethanol.

- Example: Reaction of hydrazine with acetylacetone or methyl acetoacetate forms 3-methyl-1H-pyrazole intermediates.

- Conditions: Acidic or basic catalysis can be used; refluxing in methanol for 3–5 hours is typical.

- Yield: Moderate to high yields (48–83%) have been reported for related pyrazole derivatives.

Introduction of the Methylamino Group

The methylamino substituent at the alpha-carbon next to the ester is introduced via reductive amination or nucleophilic substitution.

- Reductive Amination: Reaction of the corresponding keto ester intermediate with methylamine in the presence of formaldehyde and formic acid (Eschweiler–Clarke conditions) can yield the methylamino derivative.

- Alternative: Direct substitution of a leaving group (e.g., halide) by methylamine.

- Reaction Conditions: Mild heating under reflux; solvents such as ethanol or methanol are preferred.

- Notes: This step requires careful pH control to avoid side reactions.

Formation of the Methyl Ester Group

The methyl ester is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials.

- Esterification: Carboxylic acid precursor is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternative: Use of methyl acetoacetate or methyl propanoate derivatives as starting materials to incorporate the methyl ester directly.

- Conditions: Reflux in methanol, removal of water to drive equilibrium.

- Yields: High yields are typical for esterification reactions.

Representative Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + methyl acetoacetate, reflux in methanol | 70–80 |

| 2 | Methylation of pyrazole ring | Methyl iodide + base (e.g., sodium hydride) | 65–75 |

| 3 | Introduction of methylamino group | Reductive amination with methylamine + formaldehyde + formic acid | 60–70 |

| 4 | Esterification (if acid used) | Methanol + acid catalyst, reflux | 85–95 |

Note: For this compound, the ester is methyl rather than ethyl, so methyl acetoacetate or methyl propanoate derivatives are preferred starting materials.

Analytical Verification and Purity Assessment

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of pyrazole protons, methylamino group, and ester methyl group.

- Mass Spectrometry (MS): Confirms molecular weight consistent with methyl ester derivative (~199 g/mol).

- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm⁻¹), N–H stretch (~3300 cm⁻¹).

- Chromatography: HPLC or GC used to assess purity and isolate the desired compound.

Notes on Industrial and Laboratory Synthesis

- Scalability: Industrial synthesis may employ continuous flow reactors for improved control and yield.

- Automation: Automated reagent addition and product isolation enhance reproducibility.

- Safety: Handling of hydrazine derivatives requires caution due to toxicity.

- Environmental Considerations: Use of greener solvents and minimizing waste is encouraged.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation | Hydrazine + β-keto ester | Reflux in MeOH, 3–5 h | 48–83% | Acid/base catalysis |

| Methylation on pyrazole | Alkylation | Methyl iodide + NaH | Room temp to reflux | 65–75% | Strong base required |

| Methylamino group introduction | Reductive amination | Methylamine + formaldehyde + formic acid | Reflux, mild acidic | 60–70% | pH control critical |

| Ester formation | Esterification | Carboxylic acid + MeOH + acid catalyst | Reflux | 85–95% | Water removal improves yield |

The preparation of this compound involves a multi-step synthesis focusing on pyrazole ring construction, methylamino group introduction, and ester formation. The synthesis is well-established through condensation, methylation, and reductive amination reactions under controlled conditions. Analytical methods such as NMR and MS are essential for confirming the structure and purity of the final product. Industrial synthesis benefits from continuous flow techniques and automation to enhance efficiency.

This compound serves as a valuable intermediate in pharmaceutical research, and its preparation methods reflect a balance of classical organic synthesis techniques with modern process optimization.

Sources:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, and how can regioselectivity be controlled?

- Methodology :

-

Condensation/Aza-Michael Reaction : Start with methyl 2-(protected amino)-3-(pyrazolyl)propanoate precursors. For example, describes regioselective pyrazole incorporation via aza-Michael additions under argon using THF, lithium chloride, and sodium borohydride .

-

Esterification : Protect the amino group (e.g., benzyloxycarbonyl) to avoid side reactions during pyrazole coupling. Deprotection can be achieved via catalytic hydrogenation or acidic hydrolysis.

-

Key Controls : Monitor reaction progress with TLC or LC-MS. Use inert atmospheres (argon) to prevent oxidation of intermediates.

- Data Table : Example Reaction Conditions from :

| Reagent/Condition | Role |

|---|---|

| THF, Argon | Solvent/Inert Atmosphere |

| LiCl, NaBH₄ | Reducing Agents |

| 25°C, 14.5 mmol Substrate | Temperature/Stoichiometry |

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodology :

-

¹H/¹³C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and methylamino groups (δ 2.2–2.8 ppm for N–CH₃). reports similar compounds with distinct imidazole and ester carbonyl signals (δ 165–170 ppm in ¹³C NMR) .

-

IR Spectroscopy : Look for ester C=O stretches (~1740 cm⁻¹) and N–H bends (~3300 cm⁻¹ for secondary amines).

-

Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Data Table : Expected NMR Peaks for Key Functional Groups:

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrazole C–H | 6.5–7.5 | 105–125 |

| Ester C=O | - | 165–170 |

| N–CH₃ (methylamino) | 2.2–2.8 | 30–35 |

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved during structural analysis?

- Methodology :

- SHELX Refinement : Use SHELXL ( ) to refine crystal structures. Adjust parameters for high-resolution data or twinned crystals .

- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules ( ) to classify interactions (e.g., D–H···A motifs). Compare observed vs. predicted bond angles and distances .

- Steric Maps : Generate Hirshfeld surfaces to visualize close contacts and steric clashes.

Q. What strategies optimize the experimental phasing of this compound’s derivatives for X-ray crystallography?

- Methodology :

- SHELXC/D/E Pipeline : Use SHELX programs ( ) for rapid phasing. For example, resolved a related ester’s structure via direct methods and density modification .

- Heavy-Atom Derivatives : Introduce bromine or iodine substituents to enhance anomalous scattering.

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).

Q. How can structure-activity relationships (SAR) be explored for pyrazole-containing analogs in biological assays?

- Methodology :

-

Analog Design : Modify pyrazole substituents (e.g., nitro, cyano groups) and ester linkages. synthesized antibacterial pyrazole-coumarin hybrids via cyclocondensation .

-

Bioactivity Screening : Test analogs against target enzymes (e.g., kinases, proteases) with appropriate controls (IC₅₀, Ki measurements). Use SPR or ITC for binding affinity studies.

-

Computational Modeling : Perform docking (AutoDock Vina) or MD simulations to predict binding modes.

| Derivative | Biological Activity (MIC, µg/mL) |

|---|---|

| 3-Nitrophenyl Pyrazole | 8.5 (S. aureus) |

| 4-Cyanophenyl Pyrazole | 12.0 (E. coli) |

Q. What methods analyze intermolecular interactions influencing the compound’s stability in solid-state formulations?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures ( notes stability up to 120°C for similar esters) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation.

- Powder XRD : Monitor polymorph transitions under stress conditions (heat, humidity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.